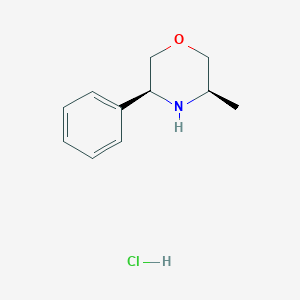
5-(azepan-1-ylsulfonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(azepan-1-ylsulfonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one, also known as AMG 837, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent and selective agonist of the G-protein-coupled receptor GPR40, which is primarily expressed in pancreatic β-cells. GPR40 activation has been shown to stimulate insulin secretion, making AMG 837 a promising candidate for the treatment of type 2 diabetes.
Aplicaciones Científicas De Investigación
Synthesis and Transformations in Heterocyclic Compounds
Research demonstrates the synthesis and characterization of various spiro thiazolinone heterocyclic compounds, highlighting the versatility of heterocyclic compounds in creating novel bioactive substances. Compounds like 4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one were synthesized and exhibited higher antimicrobial activities with increasing fusion of heterocyclic rings (Patel & Patel, 2015).
Structural and Spectral Studies
The structural and spectral characteristics of similar compounds, such as 5-methyl-5H-dibenzo[b,f]azepine and 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine, were analyzed using crystal structure and spectral studies. These compounds displayed different solvatochromic behaviors, providing insights into the interaction of these compounds with their environment (Shankar et al., 2014).
Antimicrobial Activity
A novel compound, 5-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)methyl)quinolin-8-ol, showed significant antimicrobial activity. Its synthesis and screening against various microorganisms suggest potential applications in antimicrobial therapies (Patel, Patel, & Patel, 2011).
Analgesic and Anti-inflammatory Properties
Research on pyrrolo[1,2-a]pyrrole derivatives, including azepine variants, demonstrated promising analgesic and anti-inflammatory properties. These findings are crucial for developing new therapeutic agents in pain management and inflammation control (Muchowski et al., 1985).
Radical Scavenging and Antibacterial Properties
The study of azo-azomethine dyes based on pyridine derivatives, such as the compound 5H-dibenzo[b,f]azepine, revealed significant antibacterial activity against various pathogens and also showed radical scavenging properties. These properties are essential for developing new antimicrobial and antioxidant agents (Azarbani et al., 2016).
Cycloaddition Reactions in Synthesis
The application of cycloaddition reactions in synthesizing triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, including the use of azepine derivatives, demonstrates the compound's utility in creating diverse heterocyclic structures with potential biological activities (Gao & Lam, 2008).
Generation of Neutral and Cationic Isomers
Studies on the generation of neutral and cationic hydrogen shift isomers of pyridine, including azepine variants, provide valuable insights into the stability and reactivity of these molecules. This knowledge is crucial for designing molecules with desired properties for various applications (Lavorato et al., 1998).
Propiedades
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1-[(4-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-6-8-17(9-7-16)14-20-15-18(10-11-19(20)22)25(23,24)21-12-4-2-3-5-13-21/h6-11,15H,2-5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAJMTNTUFHXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

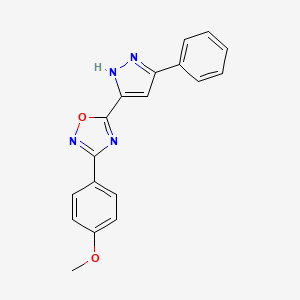
![4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B2384026.png)
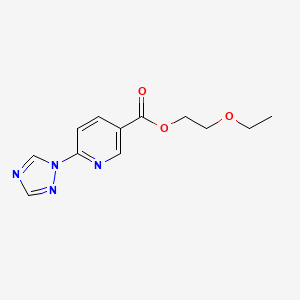
![Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2384028.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetamide;hydrochloride](/img/structure/B2384035.png)
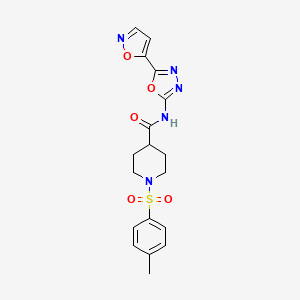
![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)


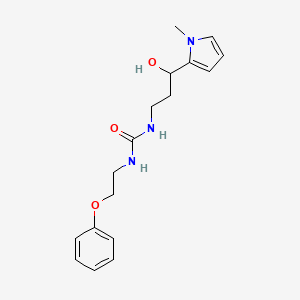
![Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B2384045.png)
![3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2384046.png)
